2-(Benzylthio)benzonitrile
Overview
Description
2-(Benzylthio)benzonitrile is an organic compound with the molecular formula C14H11NS It consists of a benzonitrile core substituted with a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, palladium on carbon with hydrogen gas.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: 2-(Benzylsulfinyl)benzonitrile, 2-(Benzylsulfonyl)benzonitrile.
Reduction: 2-(Benzylthio)benzylamine.
Substitution: 2-(Halobenzylthio)benzonitrile, 2-(Alkoxybenzylthio)benzonitrile.
Scientific Research Applications
2-(Benzylthio)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)benzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the benzylthio group is the primary site of reactivity, forming sulfoxides or sulfones. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring. It lacks the benzylthio group, making it less reactive in certain types of chemical reactions.
2-(Benzylsulfonyl)benzonitrile: An oxidized derivative of 2-(Benzylthio)benzonitrile, where the sulfur atom is in the sulfonyl form. This compound has different reactivity and applications compared to the thio derivative.
2-(Benzylthio)benzaldehyde: A related compound where the nitrile group is replaced by an aldehyde group
Uniqueness: this compound is unique due to the presence of both the nitrile and benzylthio groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.
Properties
IUPAC Name |
2-benzylsulfanylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQODRQKCOTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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